Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
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Overview
Description
“Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented in the literature .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, and stability. For “this compound”, the available information indicates that it is a solid with a molecular weight of 221.18 .
Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of compounds structurally related to "Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of pyrazolines, including those with a pyridin-4-yl methanone structure, have been prepared and tested for antimicrobial activity. These compounds have shown promising results against a range of microbial strains, with certain derivatives exhibiting high antimicrobial activity, particularly those containing a methoxy group (Kumar et al., 2012).
Crystal Structure and DFT Study
The crystal structure and electronic properties of related compounds have been studied extensively. For example, research on boric acid ester intermediates with benzene rings, which share some structural features with the compound , provides insights into their synthesis, crystal structure, and properties based on density functional theory (DFT) analyses. These studies highlight the compounds' molecular structures and physicochemical properties, contributing to a better understanding of their potential applications in various fields (Huang et al., 2021).
Catalytic Applications
Research has also been conducted on complexes involving pyridin-4-yl methanone derivatives, exploring their potential as catalysts in chemical reactions. For example, zinc complexes with multidentate nitrogen ligands, including those with a pyridin-4-yl methanone structure, have been synthesized and shown to be effective catalysts for aldol reactions. These studies provide valuable insights into the utility of such compounds in catalysis, potentially offering new avenues for synthetic chemistry applications (Darbre et al., 2002).
Antidepressant and Nootropic Agents
Compounds structurally related to "this compound" have been synthesized and evaluated for their potential as antidepressant and nootropic agents. Studies have shown that certain derivatives exhibit significant activity in these areas, suggesting potential therapeutic applications (Thomas et al., 2016).
Mechanism of Action
Target of Action
The primary target of Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is potassium channels, specifically Kv7 channels, also known as KCNQ channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons.
Mode of Action
this compound acts as an enhancer of these potassium channels . By enhancing the activity of these channels, it increases the outflow of potassium ions, which leads to hyperpolarization of the neuron. This makes it more difficult for the neuron to fire, thereby reducing neuronal excitability.
Biochemical Pathways
It is known that kcnq channels are involved in various cellular processes, including the regulation of neuronal excitability, muscle contraction, and insulin secretion .
Result of Action
The enhancement of KCNQ channel activity by this compound can lead to a decrease in neuronal excitability. This could potentially be beneficial in the treatment of conditions characterized by excessive neuronal activity, such as epilepsy and certain neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as protein kinases, which are crucial in regulating cellular processes. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to downstream effects on cellular signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of potassium channels, which play a vital role in maintaining cellular homeostasis and signaling . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to protein kinases, leading to either inhibition or activation of their enzymatic activity. Such interactions can result in changes in gene expression and subsequent cellular responses . The binding of this compound to its target proteins is often mediated by its unique structural features, which allow for high-affinity interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular behavior, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular signaling and improved metabolic function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in research and potential therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in key metabolic processes, leading to alterations in the production and utilization of metabolites . The metabolic pathways affected by this compound are critical for maintaining cellular energy balance and overall metabolic health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its overall biological effects and potential therapeutic applications.
Properties
IUPAC Name |
pyridin-4-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)7-18-9-5-16(6-9)10(17)8-1-3-15-4-2-8/h1-4,9H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRKDOHPINKSCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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